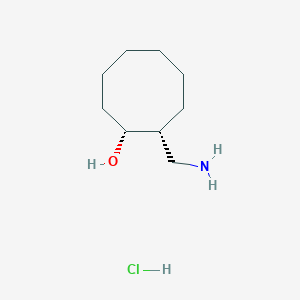![molecular formula C8H14O2S B13794815 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane CAS No. 69697-53-6](/img/structure/B13794815.png)
4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane: is a bicyclic compound with the molecular formula C8H14O2S. This compound is characterized by its unique structure, which includes a sulfur atom and two oxygen atoms within a bicyclic framework. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane typically involves the reaction of 3-hydroxy-3-methyl-2-butanone with 1-thioglycerol. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the bicyclic structure. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or chloroform.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[321]octane is used as a building block in organic synthesis
Biology: The compound’s ability to undergo various chemical transformations makes it a valuable tool in biochemical research. It can be used to study enzyme-catalyzed reactions involving sulfur-containing substrates and to develop inhibitors for enzymes that interact with sulfur compounds.
Medicine: In medicinal chemistry, 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane derivatives may be explored for their potential therapeutic properties. The compound’s unique structure could lead to the development of new drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry, where it can be incorporated into polymer backbones to impart desired properties.
Mécanisme D'action
The mechanism of action of 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane involves its interaction with various molecular targets, depending on the specific application. In biochemical reactions, the compound can act as a substrate or inhibitor for enzymes that process sulfur-containing compounds. The presence of sulfur and oxygen atoms in the bicyclic structure allows for specific interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity.
Comparaison Avec Des Composés Similaires
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atoms present in 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane.
1,2,2-Trimethyl-7,8-dioxa-3-thiabicyclo[3.2.1]octane: This compound has a similar framework but differs in the position and number of methyl groups.
Uniqueness: this compound is unique due to the presence of both sulfur and oxygen atoms within its bicyclic structure. This combination of heteroatoms imparts distinct chemical properties, making it versatile for various applications in research and industry. The compound’s ability to undergo multiple types of chemical reactions further enhances its utility as a synthetic intermediate and research tool.
Propriétés
Numéro CAS |
69697-53-6 |
|---|---|
Formule moléculaire |
C8H14O2S |
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
4,4,5-trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14O2S/c1-7(2)8(3)9-4-6(10-8)5-11-7/h6H,4-5H2,1-3H3 |
Clé InChI |
GVUDOWQPVVUZDI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(OCC(O2)CS1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


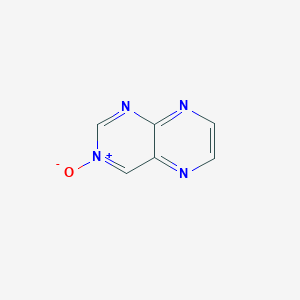
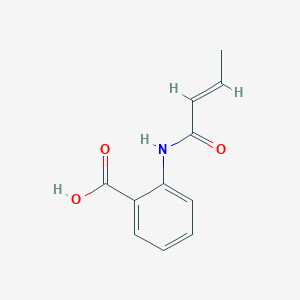

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)


![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)

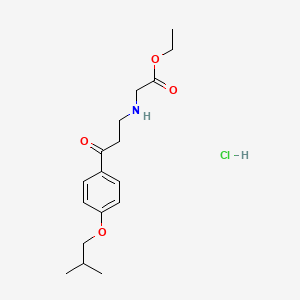
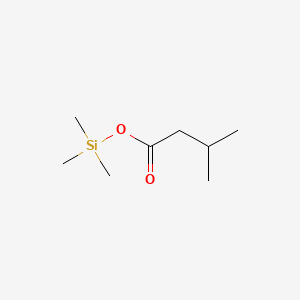
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
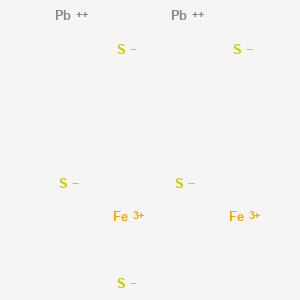
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
